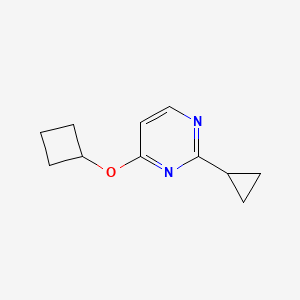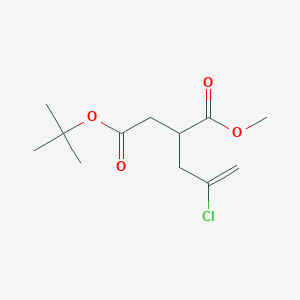
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate
Übersicht
Beschreibung
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is a chemical compound with the molecular formula C12H19ClO4 . It has an average mass of 262.730 Da and a monoisotopic mass of 262.097198 Da .
Physical And Chemical Properties Analysis
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate has a density of 1.1±0.1 g/cm3, a boiling point of 311.0±42.0 °C at 760 mmHg, and a flash point of 109.9±26.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its LogP is 3.63 .Wissenschaftliche Forschungsanwendungen
Biotechnology and Industrial Applications
Succinic acid and its derivatives, obtained from fermentation processes, play a crucial role in various industries. These compounds are utilized in producing food and pharmaceutical products, surfactants and detergents, green solvents, biodegradable plastics, and plant growth stimulants. Furthermore, succinic acid serves as a precursor for the synthesis of industrial chemicals like 1,4-butanediol, tetrahydrofuran, γ-butyrolactone, adipic acid, n-methylpyrrolidone, and linear aliphatic esters. The fixation of CO2 into succinate during fermentation highlights the environmental benefits of such processes (Zeikus, Jain, & Elankovan, 1999).
Chemical Synthesis and Reactivity
Research on the oxidation of alcohols with tert-butyl hypochlorite and N-chloro succinimide provides insights into chemical reactivity and synthesis methods. These studies have identified tert-butyl hypochlorite as an effective agent for the dehydrogenation of primary and secondary alcohols, offering a pathway to uniform reaction products under specific conditions (Grob & Schmid, 1953).
Phytoremediation
Compounds like methyl tert-butyl ether (MTBE), and by extension, structurally related chemicals, have been investigated for their uptake, metabolism, and toxicity in plants. Studies on weeping willows have demonstrated the potential for phytoremediation, where these compounds are assimilated from solutions but not metabolized, indicating that plants can remove pollutants through transpiration without suffering significant toxicity at certain concentrations (Yu & Gu, 2006).
Advanced Materials and Chemical Engineering
The synthesis of calix[6]arenes bridged on the lower rim demonstrates the use of tert-butyl groups in creating sophisticated molecular architectures. These compounds have potential applications in materials science, acting as self-anchored rotaxanes with unique conformational properties. This research contributes to the development of new materials with specialized functions, including molecular recognition and catalysis (Kanamathareddy & Gutsche, 1993).
Eigenschaften
IUPAC Name |
4-O-tert-butyl 1-O-methyl 2-(2-chloroprop-2-enyl)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-8(13)6-9(11(15)16-5)7-10(14)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGZKBBPAFOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=C)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)
![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)
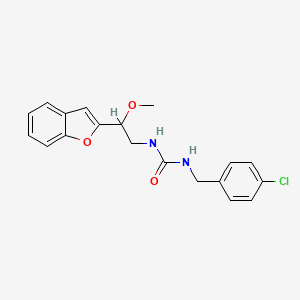
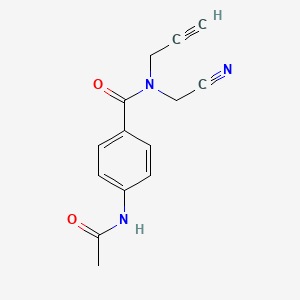
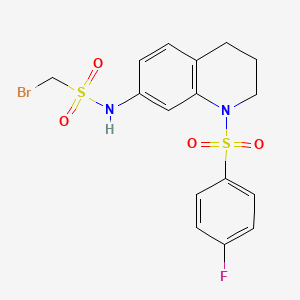
![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)
![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2685562.png)
